Sodium 2-Iodobenzenesulfonate

Hypervalent iodine Oxidation state selectivity IBS synthesis

Scaling alcohol oxidations with stoichiometric IBX generates excessive iodine waste. Sodium 2-iodobenzenesulfonate is the commercial pre-catalyst for in situ 2-iodoxybenzenesulfonic acid (IBS) generation. Key advantages: • Catalytic loading 0.05-5 mol% with Oxone, reducing iodine waste 50-100× vs. stoichiometric IBX. • Ionic sulfonate tag enables electrolyte-free electrosynthesis and facile mediator recovery. • Ortho-sulfonate group ensures selective iodine(V) oxidation, avoiding intractable iodine(III) byproducts. Replace stoichiometric oxidants in process chemistry and electrosynthesis with this IBS precursor.

Molecular Formula C6H4INaO3S
Molecular Weight 306.06 g/mol
CAS No. 62973-69-7
Cat. No. B1324435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-Iodobenzenesulfonate
CAS62973-69-7
Molecular FormulaC6H4INaO3S
Molecular Weight306.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)[O-])I.[Na+]
InChIInChI=1S/C6H5IO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
InChIKeyKIPWXZMYZCPXGE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Iodobenzenesulfonate: A Bifunctional Building Block


Sodium 2-iodobenzenesulfonate (CAS 62973-69-7) is the sodium salt of ortho-iodobenzenesulfonic acid, bearing both an iodine substituent and a sulfonate group on the same aromatic ring [1]. It serves as the primary commercial precursor to 2-iodoxybenzenesulfonic acid (IBS), a hypervalent iodine(V) oxidant that is catalytically more active than 2-iodoxybenzoic acid (IBX) derivatives [2]. The compound is also employed as a redox-active mediator in electroorganic synthesis, where its ionic sulfonate tag enables supporting-electrolyte-free electrolysis and facile post-reaction recovery [3].

Why Sodium 2-Iodobenzenesulfonate Is Irreplaceable


Three structural features converge in sodium 2-iodobenzenesulfonate that are absent from superficially similar compounds such as 2-iodobenzoic acid (IBX precursor), 4-iodobenzenesulfonate, or simple iodobenzene. First, the ortho-sulfonate group directs oxidation exclusively toward the iodine(V) species IBS under neutral aqueous conditions, whereas the free sulfonic acid or carboxylate analogs yield iodine(III) heterocycles or intractable mixtures [1]. Second, the in situ-generated IBS exhibits catalytic turnover with 0.05–5 mol% loading, outperforming even electron-rich modified IBXs in alcohol oxidation [2]. Third, for electrosynthesis, the ionic sulfonate tag permits electrolysis without added supporting electrolyte and enables straightforward mediator recovery—advantages that 2-, 3-, and 4-iodobenzoate salts fail to deliver [3]. Substituting any of these features with a generic iodoarene compromises oxidation state selectivity, catalytic activity, or process sustainability.

Sodium 2-Iodobenzenesulfonate: Comparative Evidence


Oxidation State Control in IBS Synthesis

The oxidation of sodium 2-iodobenzenesulfonate in neutral aqueous solution (using Oxone or sodium periodate) proceeds selectively to the iodine(V) product 2-iodoxybenzenesulfonic acid (IBS). In contrast, oxidation of the free 2-iodobenzenesulfonic acid under acidic conditions yields an iodine(III) heterocycle, 2-iodosylbenzenesulfonic acid [1]. This pathway divergence means that procurement of the sodium salt—not the free acid—is mandatory for IBS-based catalytic oxidation workflows requiring the iodine(V) oxidation state.

Hypervalent iodine Oxidation state selectivity IBS synthesis

Catalytic Activity: IBS vs. Modified IBX in Alcohol Oxidation

2-Iodoxybenzenesulfonic acid (IBS), generated in situ from sodium 2-iodobenzenesulfonate, is reported to be 'much more active than modified IBXs' as a catalyst for alcohol oxidation with Oxone [1]. The catalyst loading range of 0.05–5 mol% for IBS [1] compares favorably with IBX-based systems. Theoretical calculations attribute this enhanced activity to the relatively ionic character of the intramolecular hypervalent I–OSO₂ bond in IBS, which lowers the twisting barrier of the alkoxyperiodinane intermediate [2]. Electron-donating group-substituted IBXs (5-Me-IBX, 5-MeO-IBX, 4,5-Me₂-IBX) were themselves superior to parent IBX, yet IBS surpassed even these modified derivatives [2].

Alcohol oxidation IBS catalysis IBX comparison

Regioselective o-Quinone Synthesis: pre-IBS vs. pre-IBX

In a controlled head-to-head study, the oxidation of 1-naphthol (3a) was examined using various hypervalent iodine precatalysts with 2 equiv. Oxone in ethyl acetate at 40 °C [1]. The pre-IBX system (2-iodobenzoic acid, entry 4) gave both 1,2-naphthoquinone (4a) and 1,4-naphthoquinone (5a) in only 5% yield each, with 80% starting material recovery after 24 h. In sharp contrast, pre-IBS (1a, the sodium salt of 2-iodobenzenesulfonic acid, entry 5) achieved complete consumption of 3a within 11 h, delivering 64% yield of the desired 1,2-naphthoquinone (4a) and only 5% of the 1,4-isomer. Under further optimized conditions with K₂CO₃ additive, 5-Me-pre-IBS (1b) gave 78% yield of 4a in just 1 h (entry 9) [1].

Phenol oxidation o-Quinone synthesis pre-IBS vs. pre-IBX

Catalytic Efficiency in One-Pot Oxidation/MCR

In a one-pot Ugi four-component reaction of alcohols, the authors compared stoichiometric IBX with catalytic sodium 2-iodobenzenesulfonate/Oxone for the in situ oxidation of primary alcohols to aldehydes prior to the multicomponent condensation [1]. Using only 1–2 mol% of sodium 2-iodobenzenesulfonate with Oxone as co-oxidant, a wide range of primary alcohols were converted to α-acetamidoamides in good to excellent yields, matching the outcome achieved with a full stoichiometric equivalent of IBX [1]. This represents a 50- to 100-fold reduction in iodine reagent loading while maintaining comparable product yields.

Ugi reaction Oxidation/MCR Catalyst loading

Electrosynthesis Mediator Suitability: Sulfonate vs. Iodobenzoate

A systematic study of ionically tagged iodoarenes as ex-cell mediators for electrosynthesis in 1,1,1,3,3,3-hexafluoroisopropanol revealed a sharp functional divide: 2-, 3-, and 4-iodobenzoate salts proved to be impractical for various reasons, whereas 2- and 4-iodobenzenesulfonate salts could be selectively oxidized to the iodine(III) species and successfully used for synthetic applications [1]. The ionic sulfonate tag permits electrolysis without added supporting electrolyte and enables straightforward recovery of the mediator from the product mixture [1]. No analogous recovery advantage was reported for neutral iodoarenes or iodobenzoate salts.

Electrosynthesis Mediator recovery Iodobenzoate vs. iodobenzenesulfonate

Benzylic and Alkane C–H Oxidation via Phase-Transfer Catalysis

The combination of catalytic sodium 2-iodobenzenesulfonate (1b), Oxone, and tetra-n-butylammonium hydrogen sulfate as phase-transfer catalyst in anhydrous acetonitrile at 60 °C enables the efficient oxidation of benzylic C–H bonds and alkanes [1]. Various alkylbenzenes including toluenes, ethylbenzenes, and oxygen-functionalized derivatives, as well as a cyclic benzyl ether, were efficiently oxidized [1]. This catalytic C–H oxidation capability is not generally achievable with IBX or Dess-Martin periodinane under comparable mild conditions. The system uses the sodium salt as a pre-catalyst to generate the active IBS species in situ [1].

C–H oxidation Benzylic oxidation Phase-transfer catalysis

Applications of Sodium 2-Iodobenzenesulfonate


Catalytic Alcohol Oxidation with In Situ Generated IBS

Laboratories performing alcohol-to-carbonyl oxidations at scale should procure sodium 2-iodobenzenesulfonate specifically as the pre-catalyst for in situ IBS generation, rather than purchasing pre-formed IBX or Dess-Martin periodinane. The IBS/Oxone system operates at 0.05–5 mol% catalyst loading in nitromethane, acetonitrile, or ethyl acetate, with Oxone waste removable by simple filtration under nonaqueous conditions [1]. This catalytic workflow cannot be replicated using 2-iodobenzoic acid as precursor, which generates the less active IBX system [2].

Regioselective o-Quinone Synthesis via IBS Catalysis

For medicinal chemistry and natural product synthesis groups requiring o-quinone intermediates, sodium 2-iodobenzenesulfonate (as pre-IBS) is the only commercially available precatalyst demonstrated to deliver high yields of 1,2-quinones with regioselectivity (e.g., 78% yield of 1,2-naphthoquinone using 5-Me-pre-IBS under optimized conditions with K₂CO₃ and nBu₄NHSO₄ in ethyl acetate [1]). The equivalent pre-IBX system yields only 5% of the desired o-quinone [1], making the IBS precursor the only viable procurement choice for this transformation.

Supporting-Electrolyte-Free Electrosynthesis

Electrosynthesis laboratories adopting mediated oxidation strategies should select sodium 2-iodobenzenesulfonate over iodobenzoate salts for ex-cell mediator applications. The sulfonate tag enables electrolysis in 1,1,1,3,3,3-hexafluoroisopropanol without additional supporting electrolyte and permits straightforward mediator recovery from the product mixture [1]. Iodobenzoate salts (2-, 3-, and 4-substituted) are explicitly reported as impractical for this application [1], narrowing the viable procurement options.

Catalytic One-Pot Oxidation/MCR Sequences

Process chemistry groups implementing telescoped oxidation–condensation sequences (e.g., Ugi four-component reactions from alcohols) should procure sodium 2-iodobenzenesulfonate to replace stoichiometric IBX. The catalytic system (1–2 mol% sodium salt + Oxone) achieves comparable product yields to stoichiometric IBX while reducing iodine waste by 50- to 100-fold [1]. This substitution is not achievable with simple iodobenzene or 4-iodobenzenesulfonate, which lack the ortho-sulfonate electronic activation required for efficient IBS generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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